molecular formula C29H40O9 B1247789 (3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid

Cat. No.: B1247789
M. Wt: 532.6 g/mol
InChI Key: KUPCHRRTAPZASB-VMBHYQKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of berkelic acid has been achieved through various synthetic routes. One notable method involves a Catellani reaction/oxa-Michael cascade to construct the isochroman scaffold, followed by a one-pot deprotection/spiroacetalization operation to form the tetracyclic core structure . Another approach utilizes a regio- and stereoselective synthesis of the tetracyclic skeleton by tandem spiroacetal/pyran formation from a simpler alkyne precursor .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for berkelic acid due to its complex structure and the challenges associated with its synthesis. Most of the synthetic efforts are focused on laboratory-scale production for research purposes.

Chemical Reactions Analysis

Types of Reactions

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in berkelic acid.

    Substitution: Substitution reactions can introduce new functional groups into the berkelic acid molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of berkelic acid include palladium catalysts, epoxides, and acid chlorides . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are various derivatives of berkelic acid, which are often studied for their biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of berkelic acid involves its interaction with specific molecular targets and pathways within cancer cells. It is believed to inhibit key enzymes and disrupt cellular processes essential for cancer cell survival and proliferation . Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid

InChI

InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19-,21+,28?,29+/m1/s1

InChI Key

KUPCHRRTAPZASB-VMBHYQKPSA-N

Isomeric SMILES

CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@@H]([C@H](CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O

Canonical SMILES

CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O

Synonyms

berkelic acid

Origin of Product

United States

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